molecular formula C7H10ClFN2O B1388891 2-fluoro-5-Methoxyphenylhydrazine hydrochloride CAS No. 1198283-29-2

2-fluoro-5-Methoxyphenylhydrazine hydrochloride

Cat. No.: B1388891
CAS No.: 1198283-29-2
M. Wt: 192.62 g/mol
InChI Key: ZZUXPUUETOOTMQ-UHFFFAOYSA-N
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Description

2-fluoro-5-Methoxyphenylhydrazine hydrochloride is an organic compound with the chemical formula C7H10ClFN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride typically involves the reaction of 2-fluoro-5-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-5-Methoxyphenylhydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-Methoxyphenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of both a fluorine atom and a methoxy group influences its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXPUUETOOTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662773
Record name (2-Fluoro-5-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-29-2
Record name Hydrazine, (2-fluoro-5-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198283-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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